(R)-2-amino-N-benzyl-3-methoxypropanamide, also known as Descarbonyl Lacosamide, is a chiral compound characterized by the presence of an amino group, a methoxy group, and a benzyl group attached to a propanamide backbone. Its molecular formula is , with a molecular weight of approximately 208.26 g/mol. The compound is typically presented as a colorless to light yellow solid and is hygroscopic in nature, requiring careful storage conditions (ideally at temperatures between 2-8°C) to maintain stability and prevent degradation .
These reactions are foundational in organic synthesis and can be utilized for further functionalization of the compound.
(R)-2-amino-N-benzyl-3-methoxypropanamide exhibits notable biological activity, primarily as an impurity of Lacosamide, which is used as an anticonvulsant medication. Studies suggest that it may possess similar pharmacological properties, including modulation of voltage-gated sodium channels, which are crucial in neuronal excitability and synaptic transmission. Its biological profile indicates potential neuroprotective effects and implications in the treatment of epilepsy and neuropathic pain .
The synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while ensuring purity and enantiomeric specificity.
(R)-2-amino-N-benzyl-3-methoxypropanamide finds applications primarily in pharmaceutical research due to its structural similarity to Lacosamide. It serves as an important reference standard for quality control in drug formulation and testing. Furthermore, its potential neuropharmacological properties make it a candidate for further research in treating neurological disorders .
Interaction studies involving (R)-2-amino-N-benzyl-3-methoxypropanamide primarily focus on its binding affinity and efficacy related to sodium channels. Research indicates that this compound may interact with voltage-gated sodium channels similarly to Lacosamide, potentially influencing neuronal excitability. Further studies are necessary to elucidate its full pharmacodynamic profile and interaction mechanisms with other neurotransmitter systems .
Several compounds share structural similarities with (R)-2-amino-N-benzyl-3-methoxypropanamide, which include:
Compound Name | Molecular Formula | Molecular Weight | Key Properties |
---|---|---|---|
(R)-2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | 208.26 g/mol | Anticonvulsant properties |
Lacosamide | C9H18N2O3 | 198.25 g/mol | Anticonvulsant used clinically |
N-desacetyl Lacosamide | C8H16N2O3 | 188.23 g/mol | Active metabolite of Lacosamide |
(S)-2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | 208.26 g/mol | Potentially differing pharmacology |
This table illustrates the structural similarities and differences among these compounds, highlighting the unique position of (R)-2-amino-N-benzyl-3-methoxypropanamide within this class of substances. Each compound's unique properties contribute to its specific applications in medicinal chemistry and pharmacology .
(R)-2-Amino-N-benzyl-3-methoxypropanamide (CAS RN: 196601-69-1) is a chiral amino acid derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. Its IUPAC name reflects its stereochemistry and functional groups:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₆N₂O₂ | |
Molecular Weight | 208.26 g/mol | |
Melting Point | Not reported (hygroscopic) | |
Solubility | Soluble in DMSO, methanol | |
LogP (Partition Coeff.) | ~0.5 (estimated) |
First synthesized in the 1990s, this compound gained prominence as a key intermediate in the development of lacosamide (Vimpat®), an antiepileptic drug. Researchers at the University of Houston identified its potential to modulate sodium channel activity while minimizing off-target effects. Its discovery marked a shift toward designing functionalized amino acids with enhanced stereochemical precision for neurological applications.
The (R)-enantiomer exhibits distinct pharmacological properties compared to its (S)-counterpart:
(Note: Suggested diagram showing (R)- vs. (S)-configurations and their lattice structures.)
This compound exemplifies the role of chirality in drug design:
Irritant